(RhCl(CO)(CF3PPP))
Description
Significance of Transition Metal Complexes in Modern Chemical Research
Transition metal complexes, which consist of a central metal atom or ion bonded to surrounding molecules or ions known as ligands, are fundamental to many areas of modern chemical research. numberanalytics.comwisdomlib.orgebsco.com Their importance stems from their unique properties, such as variable oxidation states, diverse coordination geometries, and catalytic activity. numberanalytics.comebsco.comsolubilityofthings.com These characteristics allow them to participate in a vast array of chemical reactions, including crucial industrial processes, intricate biological functions, and the development of novel materials. numberanalytics.comwisdomlib.orgsolubilityofthings.com The ability to systematically modify the ligands surrounding the metal center enables the fine-tuning of a complex's electronic and steric properties, which in turn allows for the rational design of catalysts and functional materials for specific applications. acs.org Consequently, transition metal complexes are indispensable tools in fields ranging from catalysis and materials science to medicinal inorganic chemistry. numberanalytics.comwisdomlib.orgacs.org
Overview of Rhodium's Central Role in Homogeneous Catalysis
Among the transition metals, rhodium holds a particularly prominent position in the field of homogeneous catalysis, where the catalyst and reactants exist in the same phase. nih.gov Rhodium complexes are exceptionally effective catalysts for a wide variety of organic transformations. nih.gov A landmark example is Wilkinson's catalyst, [RhCl(PPh₃)₃], which was the first highly active homogeneous catalyst for the hydrogenation of olefins under mild conditions. nih.govbyjus.com Beyond hydrogenation, rhodium-based catalysts are pivotal in industrial processes like hydroformylation (the addition of a formyl group and a hydrogen atom across a double bond) and the carbonylation of methanol (B129727) to produce acetic acid. nih.goviucr.org The activity and selectivity of these catalytic systems can be significantly enhanced through the strategic choice of ligands, particularly phosphines, often leading to favorable results under milder reaction conditions. iucr.org
Elucidating the Influence of Phosphine (B1218219) Ligands on Metal Center Electronic and Steric Properties
Phosphine ligands (PR₃) are a versatile class of ligands in coordination chemistry, renowned for their profound impact on the properties of the metal centers to which they are bound. libretexts.org They are two-electron, L-type ligands that primarily function as strong σ-donors, increasing the electron density at the metal. fiveable.metcichemicals.com This donation stabilizes lower oxidation states of the metal, which can be crucial for catalytic activity. fiveable.me
A key advantage of phosphine ligands is that their electronic and steric properties can be systematically and predictably tuned by modifying the R groups attached to the phosphorus atom. fiveable.mecatalysis.blog
Electronic Properties: The electron-donating ability of a phosphine ligand is influenced by the electronegativity of the R groups. Electron-donating groups (like alkyls) create electron-rich phosphines that enhance the metal's electron density, which can promote steps like oxidative addition in a catalytic cycle. tcichemicals.com Conversely, electron-withdrawing groups decrease the ligand's donor strength. tcichemicals.com
Steric Properties: The size of the R groups dictates the steric bulk of the ligand. This is often quantified by the Tolman cone angle, which measures the solid angle occupied by the ligand at the metal center. libretexts.org Bulky phosphine ligands can favor low-coordination numbers at the metal center, creating open sites for substrate binding, and can influence the selectivity of a reaction by controlling how substrates approach the metal. tcichemicals.comlibretexts.org
This tunability allows chemists to create a vast library of phosphine ligands to optimize the performance of a metal complex for a specific catalytic transformation. catalysis.blog
The Distinctive Characteristics and Research Interest in Trifluoromethyl-Substituted Phosphine Ligands
The introduction of fluorine atoms or trifluoromethyl (CF₃) groups onto phosphine ligands imparts unique and highly desirable characteristics. The strong electron-withdrawing nature of the CF₃ group significantly alters the ligand's electronic properties. psu.edunih.gov Specifically, it increases the π-acceptor (or π-acid) character of the phosphine ligand, meaning it can better accept electron density back from the metal into the P-C σ* orbitals. libretexts.orgnih.gov
This electronic modification has several important consequences:
It stabilizes electron-rich, low-valent metal centers through enhanced metal-to-ligand back-donation. nih.gov
It can influence the rates of key steps in catalytic cycles. For instance, electron-withdrawing groups have been shown to enhance enantioselectivity in reactions where reductive elimination is the key step. psu.edu
The presence of fluorine can lead to increased thermal and oxidative stability of the resulting metal complexes. nih.gov For example, the rhodium(I) complexes of the tripodal phosphine CH₃C{CH₂P(m-CF₃C₆H₄)₂}₃ (CF₃PPP) show lower sensitivity to oxygen compared to their non-fluorinated analogues. researchgate.net
These distinctive features make trifluoromethyl-substituted phosphines highly attractive for developing advanced catalysts and exploring fundamental aspects of organometallic reactivity. psu.edunih.gov
Research Focus on (RhCl(CO)(CF3PPP)) within Contemporary Coordination and Organometallic Chemistry
The specific complex, (RhCl(CO)(CF₃PPP)), where CF₃PPP is the tripodal phosphine ligand CH₃C{CH₂P(m-CF₃C₆H₄)₂}₃, represents a focal point of research interest. researchgate.netsmolecule.com This compound combines the catalytic prowess of rhodium with a carbonyl ligand and a sterically demanding, electron-poor phosphine ligand. smolecule.com Its synthesis has been reported, typically involving the reaction of the CF₃PPP ligand with a suitable rhodium precursor. researchgate.net
The primary research interest in (RhCl(CO)(CF₃PPP)) lies in understanding how the unique electronic and steric properties conferred by the trifluoromethyl-substituted phosphine ligand affect the structure, stability, and reactivity of the rhodium center. researchgate.netsmolecule.com The presence of six CF₃ groups is believed to increase the effective nuclear charge on the rhodium atom, which contributes to the complex's reduced oxygen sensitivity. researchgate.net This enhanced stability, coupled with its unique electronic profile, makes it a candidate for investigation in catalytic processes, particularly in organic synthesis where robust transition metal catalysts are required. smolecule.com Studies on this and related complexes help to elucidate the subtle interplay between ligand design and catalytic performance in organometallic chemistry. smolecule.com
Compound Data
Below are tables detailing the properties and identifiers for the primary chemical compound discussed in this article.
Table 1: Chemical and Physical Properties of (RhCl(CO)(CF3PPP)) Data sourced from computational analyses.
| Property | Value |
| Molecular Weight | 1199.0 g/mol nih.gov |
| Exact Mass | 1198.02003 g/mol smolecule.com |
| Monoisotopic Mass | 1198.02003 g/mol smolecule.com |
| Heavy Atom Count | 71 smolecule.com |
Table 2: Identifiers for (RhCl(CO)(CF3PPP))
| Identifier Type | Identifier |
| IUPAC Name | [3-bis[3-(trifluoromethyl)phenyl]phosphanyl-2-[bis[3-(trifluoromethyl)phenyl]phosphanylmethyl]-2-methylpropyl]-bis[3-(trifluoromethyl)phenyl]phosphane;carbon monoxide;rhodium;chloride nih.gov |
| SMILES | C1=CC(=CC(=C1)P(C(C)(CP(C2=CC=CC(=C2)C(F)(F)F)C3=CC=CC(=C3)C(F)(F)F)CP(C4=CC=CC(=C4)C(F)(F)F)C5=CC=CC(=C5)C(F)(F)F)C6=CC=CC(=C6)C(F)(F)F)C(F)(F)F.[C-]#[O+].[Cl-].[Rh+] smolecule.com |
| InChI | InChI=1S/C47H33F18P3.CO.ClH.Rh/c1-41(26-66(35-14-2-8-29(20-35)42(48,49)50)36-15-3-9-30(21-36)43(51,52)53,27-67(37-16-4-10-31(22-37)44(54,55)56)38-17-5-11-32(23-38)45(57,58)59)28-68(39-18-6-12-33(24-39)46(60,61)62)40-19-7-13-34(25-40)47(63,64)65;1-2;;/h2-25H,26-28H2,1H3;;1H;/p-1 nih.gov |
| InChIKey | QEGDOVFRFPSMMW-UHFFFAOYSA-M nih.gov |
Properties
CAS No. |
204906-18-3 |
|---|---|
Molecular Formula |
C48H33ClF18OP3Rh- |
Molecular Weight |
1199.0 g/mol |
IUPAC Name |
[3-bis[3-(trifluoromethyl)phenyl]phosphanyl-2-[bis[3-(trifluoromethyl)phenyl]phosphanylmethyl]-2-methylpropyl]-bis[3-(trifluoromethyl)phenyl]phosphane;carbon monoxide;rhodium;chloride |
InChI |
InChI=1S/C47H33F18P3.CO.ClH.Rh/c1-41(26-66(35-14-2-8-29(20-35)42(48,49)50)36-15-3-9-30(21-36)43(51,52)53,27-67(37-16-4-10-31(22-37)44(54,55)56)38-17-5-11-32(23-38)45(57,58)59)28-68(39-18-6-12-33(24-39)46(60,61)62)40-19-7-13-34(25-40)47(63,64)65;1-2;;/h2-25H,26-28H2,1H3;;1H;/p-1 |
InChI Key |
QEGDOVFRFPSMMW-UHFFFAOYSA-M |
Canonical SMILES |
CC(CP(C1=CC=CC(=C1)C(F)(F)F)C2=CC=CC(=C2)C(F)(F)F)(CP(C3=CC=CC(=C3)C(F)(F)F)C4=CC=CC(=C4)C(F)(F)F)CP(C5=CC=CC(=C5)C(F)(F)F)C6=CC=CC(=C6)C(F)(F)F.[C-]#[O+].[Cl-].[Rh] |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of Rhcl Co Cf3ppp
Ligand Substitution Pathways
Ligand substitution reactions are fundamental to the chemistry of square-planar d8 complexes like (RhCl(CO)(CF3PPP)). These reactions involve the replacement of one or more ligands in the coordination sphere by another, proceeding through associative or dissociative mechanisms to form new, potentially more stable complexes. studymind.co.uk The stability and lability of the ligands—chloride, carbon monoxide, and the chelating CF3PPP—determine the accessible substitution pathways.
Substitution of the Chloride Ligand
The chloride ligand in (RhCl(CO)(CF3PPP)) is susceptible to substitution by other anionic or neutral nucleophiles. This type of reaction, often termed salt metathesis for anionic replacements, is a common route to functionalize rhodium(I) phosphine (B1218219) complexes. smolecule.comrsc.org The substitution of a halide ligand can alter the electronic and steric environment of the rhodium center, thereby tuning its catalytic activity.
The general reaction can be represented as: (RhCl(CO)(CF3PPP)) + Y → [Rh(Y)(CO)(CF3PPP))] + Cl⁻ (where Y is an incoming ligand)
In transition metal chemistry, the replacement of a ligand like chloride can lead to a change in the coordination number and geometry of the complex, especially if the incoming ligand is significantly larger. savemyexams.comsavemyexams.com However, for simple substitution by another small anionic or neutral donor, the square-planar geometry is typically retained. The reaction proceeds to form a new complex that is often more stable under the specific reaction conditions. savemyexams.com
Replacement of the Carbon Monoxide Ligand by Other Donors
The carbon monoxide (CO) ligand can also be replaced by other donor ligands (L), such as other phosphines, arsines, or isocyanides. rsc.orgmdpi.com This substitution typically occurs via an associative pathway, common for 16-electron square-planar complexes. The strength of the Rh-CO bond and the nucleophilicity of the incoming ligand are key factors governing the reaction rate and equilibrium position.
The reaction is represented by: (RhCl(CO)(CF3PPP)) + L → (RhCl(L)(CF3PPP)) + CO
The substitution of CO can be influenced by reaction conditions, such as the concentration of the incoming ligand L or the removal of CO from the reaction mixture to drive the equilibrium forward. For example, in related rhodium(I) systems, one of the carbonyl ligands can be replaced by a tertiary phosphine to synergistically tune the electronic and steric accessibility of the metal center. mdpi.com The use of chelating phosphines can also displace existing ligands to form highly stable chelate complexes. rsc.org
Exchange Reactions Involving the CF3PPP Ligand
The CF3PPP ligand, CH3C{CH2P(m-CF3C6H4)2}3, is a tripodal phosphine that coordinates to the rhodium center in a tridentate fashion. researchgate.netresearchgate.net This chelation results in a significantly high thermodynamic stability, known as the chelate effect. Consequently, the CF3PPP ligand is very strongly bound to the rhodium atom.
Exchange or substitution of the entire CF3PPP ligand is generally considered unfavorable under typical reaction conditions due to the kinetic and thermodynamic stability imparted by the chelate effect. The multiple coordination points of the ligand mean that for it to be replaced, all three Rh-P bonds would need to be broken, which is a process with a high activation energy. The stability of complexes containing polydentate ligands like CF3PPP is a well-established principle in coordination chemistry, making them robust in various chemical environments. mdpi.comd-nb.inforsc.org
Oxidative Addition Reactions
Oxidative addition is a critical reaction class for d8 metal complexes like (RhCl(CO)(CF3PPP)). In this process, a covalent bond in a substrate molecule (e.g., A-B) is cleaved, and two new bonds (M-A and M-B) are formed with the metal center. wikipedia.org This reaction results in an increase in both the formal oxidation state (from Rh(I) to Rh(III)) and the coordination number of the metal (from 4 to 6). wikipedia.org The nucleophilicity of the metal center is a crucial factor; more electron-rich metals generally undergo oxidative addition more readily. scribd.com
Investigations with Alkyl Halides (e.g., Methyl Iodide) and Other Electrophiles
(RhCl(CO)(CF3PPP)) is expected to react with various electrophilic reagents, most notably alkyl halides like methyl iodide (CH3I). The oxidative addition of methyl iodide is a key step in catalytic cycles such as the Monsanto acetic acid process, where a square-planar Rh(I) complex is the active species. imperial.ac.uk The reaction with (RhCl(CO)(CF3PPP)) would yield an 18-electron, octahedral Rh(III) complex.
The generally accepted mechanism for this reaction is a concerted, SN2-type nucleophilic attack by the electron-rich rhodium(I) center on the carbon atom of the methyl iodide. imperial.ac.uklibretexts.org
(RhCl(CO)(CF3PPP)) + CH3I → [RhCl(I)(CH3)(CO)(CF3PPP)]
Other electrophiles can also undergo oxidative addition with similar rhodium(I) phosphine complexes. rsc.orgrsc.org These include other alkyl halides, acyl halides, and even hydrogen halides. rsc.org The electron-withdrawing nature of the six CF3 groups on the CF3PPP ligand decreases the electron density on the rhodium center compared to complexes with more basic phosphines like triphenylphosphine (B44618). researchgate.net This reduced nucleophilicity is expected to make the oxidative addition to (RhCl(CO)(CF3PPP)) slower than for its more electron-rich analogues.
| Electrophile | Substrate Class | Resulting Rh(III) Ligands | Reference |
|---|---|---|---|
| CH3I | Alkyl Halide | -CH3, -I | imperial.ac.ukrsc.orgrsc.orgajol.info |
| CH3Cl | Alkyl Halide | -CH3, -Cl | rsc.org |
| HCl | Hydrogen Halide | -H, -Cl | rsc.org |
| Cl2 | Halogen | -Cl, -Cl | rsc.org |
| PhCOCl | Acyl Halide | -COPh, -Cl | rsc.org |
| CCl4 | Halogenated Alkane | -CCl3, -Cl | rsc.org |
Kinetic and Thermodynamic Studies on Oxidative Addition Rates
The kinetics of oxidative addition reactions, particularly with methyl iodide, are well-documented for various rhodium(I) complexes and typically follow second-order rate laws (first order in both the rhodium complex and the alkyl halide). ajol.infonih.gov The reaction rate is highly sensitive to the electronic properties of the ligands attached to the rhodium center and the polarity of the solvent. ajol.infonih.gov
Kinetic studies on the oxidative addition of methyl iodide to analogous [Rh(imino-β-diketonato)(CO)(PPh3)] complexes have shown that replacing an oxygen donor atom with a less electronegative nitrogen atom (making the Rh center more electron-rich) increases the reaction rate significantly. nih.gov This supports the principle that increased nucleophilicity at the metal center accelerates the SN2-type attack.
Given that the CF3PPP ligand is strongly electron-withdrawing due to its trifluoromethyl substituents, the rhodium center in (RhCl(CO)(CF3PPP)) is rendered less nucleophilic. researchgate.net Consequently, the rate of oxidative addition of methyl iodide is expected to be considerably slower for (RhCl(CO)(CF3PPP)) compared to analogous complexes with more electron-donating phosphine ligands like PPh3 or P(alkyl)3.
Thermodynamic parameters, such as the enthalpy (ΔH≠) and entropy (ΔS≠) of activation, provide insight into the reaction mechanism. For the oxidative addition of methyl iodide to a similar complex, [Rh(acac)(CO)(PPh3)], a large, negative entropy of activation was experimentally determined and confirmed by DFT calculations. rsc.org This is characteristic of an associative, highly ordered transition state, consistent with the SN2 mechanism. rsc.org
| Complex | Rate Constant, k (M-1s-1) | ΔH≠ (kJ mol-1) | ΔS≠ (J K-1mol-1) | Reference |
|---|---|---|---|---|
| [Rh(acac)(CO)(PPh3)] | - | 38.8 | -146 | rsc.org |
| [Rh(CH3COCHCOCF3)(CO)(PPh3)] | 0.0013 | - | - | nih.gov |
| [Rh(CH3COCHCNHCH3)(CO)(PPh3)] | 0.030 | - | - | nih.gov |
| (RhCl(CO)(CF3PPP)) | Predicted to be slow | Predicted to be positive | Predicted to be large and negative | - |
The data illustrates how ligand electronic effects directly influence reaction rates. The significantly slower rate for the complex with the electron-withdrawing -CF3 group compared to the one with the more donating imino-β-diketonato ligand highlights the electronic control over the reaction. nih.gov A similar, if not more pronounced, rate-dampening effect would be anticipated for (RhCl(CO)(CF3PPP)).
Influence of CF3PPP Electronic and Steric Factors on Oxidative Addition Pathways
The reactivity of rhodium complexes in oxidative addition reactions is significantly influenced by the electronic and steric properties of their phosphine ligands. osti.govnih.gov The CF3PPP ligand, a tripodal phosphine with trifluoromethyl groups, presents a unique combination of these factors. researchgate.net The electron-withdrawing nature of the trifluoromethyl groups in CF3PPP is expected to make the rhodium center more electrophilic. This enhanced electrophilicity can facilitate the oxidative addition of various substrates by making the metal center more susceptible to nucleophilic attack. osti.govlibretexts.org
The mechanism of oxidative addition can proceed through different pathways, including concerted, S_N2-type, or radical mechanisms. numberanalytics.com The electronic properties of the CF3PPP ligand likely favor a more concerted or S_N2-type pathway, particularly with polar substrates. The strong electron-withdrawing character of the CF3 groups would make the rhodium center a harder Lewis acid, favoring interactions with harder nucleophiles.
Reductive Elimination Processes
Reductive elimination is a fundamental step in many catalytic cycles, leading to the formation of the desired product and regeneration of the active catalyst. wikipedia.orgnumberanalytics.com This process involves the formation of a new bond between two ligands on the metal center, with a concurrent reduction in the metal's oxidation state. umb.edu
Mechanistic Studies of Product Formation via Reductive Elimination
Mechanistic studies on rhodium(III) complexes have provided significant insights into the factors governing reductive elimination. For the formation of C-C bonds, the electronic properties of both the coupling partners and the ancillary ligands, such as CF3PPP, play a critical role. researchgate.netntu.edu.sg Research on related five-coordinate Rh(III) complexes has shown that the rate of reductive elimination is influenced by the electronic nature of the phosphine ligands. researchgate.net Less donating phosphines, a characteristic of CF3PPP due to its electron-withdrawing trifluoromethyl groups, have been observed to increase the rate of C-C reductive elimination. researchgate.net This is attributed to the stabilization of the resulting lower-valent rhodium(I) species.
The general mechanism often involves the dissociation of a ligand to generate a more reactive four-coordinate intermediate, which then undergoes reductive elimination. researchgate.net The solvent can also play a significant role, with coordinating solvents potentially stabilizing this intermediate and accelerating the reaction. ntu.edu.sg However, the presence of strongly coordinating ligands like CO can sometimes lead to the formation of an inert six-coordinate complex, inhibiting reductive elimination. researchgate.net
The table below summarizes the effect of phosphine ligand electronics on the rate of reductive elimination in a model rhodium system.
| Phosphine Ligand (PAr3) | Electronic Character | Relative Rate of Reductive Elimination |
| P(p-MeOPh)3 | More Donating | Slower |
| PPh3 | Intermediate | - |
| CF3PPP (predicted) | Less Donating | Faster |
| P(p-CF3Ph)3 | Less Donating | Faster |
This table is illustrative and based on general principles observed in related systems. researchgate.netntu.edu.sg The exact rate for CF3PPP would require specific experimental data.
Migratory Insertion Reactions
Migratory insertion is a key step in many catalytic processes involving rhodium complexes, particularly in carbonylation reactions. wikipedia.orgcsbsju.edu This reaction involves the insertion of an unsaturated ligand, such as carbon monoxide, into a metal-alkyl or metal-hydride bond. wikipedia.org
Detailed Mechanisms of Carbonyl Insertion
The insertion of a carbonyl group into a rhodium-alkyl bond is more accurately described as an alkyl migration, where the alkyl group moves to the adjacent carbonyl ligand. bridgewater.edu This process leads to the formation of an acyl complex and creates a vacant coordination site on the metal, which can then be occupied by another ligand. libretexts.org The reaction is typically intramolecular and proceeds with retention of stereochemistry at the migrating alkyl group. openochem.org
For a complex like (RhCl(CO)(CF3PPP)), an alkyl derivative would be required to study this process. The electronic properties of the CF3PPP ligand would influence the rate of migratory insertion. The electron-withdrawing nature of the CF3 groups would make the rhodium center more electron-poor, which generally accelerates the rate of migratory insertion by making the carbonyl carbon more electrophilic. libretexts.org
The general mechanism is depicted below:
L_nRh(CO)(R) → L_nRh(COR)
Studies on similar rhodium complexes have shown that the reaction can be reversible, and the position of the equilibrium is influenced by factors such as the solvent and the nature of the other ligands present. unirioja.es
Alkyl Migration to Coordinated Carbonyl Ligand
The migration of an alkyl group to a coordinated carbonyl ligand is a fundamental step in processes like hydroformylation. bridgewater.edu In the context of a (Rh-alkyl(CO)(CF3PPP)) species, the alkyl group would migrate to the carbon atom of the CO ligand, forming a rhodium-acyl species. acs.org This migration is a concerted process and is a key step in the formation of aldehydes and other carbonylated products. bridgewater.edu
Hydrolysis and Other Degradative Reactions of CF3PPP-Containing Rhodium Complexes
The stability of rhodium phosphine complexes can be affected by hydrolysis and other degradative reactions, particularly under certain conditions. smolecule.com The presence of the CF3PPP ligand can influence the susceptibility of the complex to such reactions.
The electron-withdrawing trifluoromethyl groups in the CF3PPP ligand can increase the susceptibility of the rhodium complex to hydrolysis, especially in aqueous environments. smolecule.com This is because the increased electrophilicity of the rhodium center can make it more prone to attack by water molecules. This can lead to the displacement of ligands, including the CF3PPP ligand itself, or the hydrolysis of the phosphine ligand, although the latter is generally less common for robust phosphines.
Factors Governing Reactivity: Electronic and Steric Effects of CF3PPP
The reactivity of the rhodium complex (RhCl(CO)(CF3PPP)) is intricately governed by a combination of electronic and steric factors imposed by the tripodal phosphine ligand, 1,1,1-tris(bis(trifluoromethyl)phenylphosphinomethyl)ethane (CF3PPP). These factors significantly influence the complex's interaction with substrates and its catalytic behavior.
Electron-Withdrawing Nature of Trifluoromethyl Substituents and its Impact on Rhodium Reactivity
The presence of trifluoromethyl (CF3) groups on the phenyl rings of the phosphine ligand is a key determinant of the electronic properties of the rhodium center. The CF3 group is a potent electron-withdrawing group. This characteristic has a profound impact on the reactivity of the rhodium complex.
The electron-withdrawing nature of the CF3 substituents decreases the electron density on the phosphorus atoms of the CF3PPP ligand. rsc.org This reduction in electron density on the phosphorus atoms, in turn, diminishes the σ-donating capability of the phosphine ligand to the rhodium center. rsc.orgnih.gov Consequently, the rhodium atom becomes more electron-deficient or, in other words, possesses a higher effective nuclear charge. researchgate.net
This increased electrophilicity of the rhodium center has several important consequences for its reactivity:
Enhanced π-Acceptor Character: The electron-deficient rhodium is better able to accept π-back-donation from the carbonyl (CO) ligand. This strengthens the Rh-CO bond.
Modified Reactivity in Catalysis: The electronic modifications brought about by the CF3 groups can lead to altered rates and selectivities in catalytic transformations. For instance, in processes like hydroformylation, the use of phosphine ligands with electron-withdrawing groups has been shown to increase reaction rates. rsc.orgresearchgate.net This is attributed to the facilitation of key steps in the catalytic cycle, such as olefin coordination and migratory insertion. The increased electron-withdrawing properties of arylphosphines containing CF3 groups have been explored in various catalytic reactions, including C-C coupling and hydroalkylation. nih.gov
Increased Stability towards Oxidation: The lower electron density on the rhodium center can render the complex less susceptible to oxidation. researchgate.net
The impact of electron-withdrawing substituents on the reactivity of rhodium complexes is a well-established principle in organometallic chemistry. The trifluoromethyl group, with its strong inductive effect, provides a powerful tool for tuning the electronic properties of the metal center and thereby controlling its catalytic activity.
Steric Demands of the Tripodal Phosphine Ligand and their Influence on Reaction Pathways
The tripodal architecture of the CF3PPP ligand, with its three phosphine arms converging on a central quaternary carbon, imposes significant steric constraints around the rhodium center. This steric bulk plays a crucial role in dictating the coordination geometry of the complex and influencing the pathways of chemical reactions.
The three phosphine donor groups of the ligand create a well-defined coordination pocket around the rhodium atom. This steric hindrance can:
Control Substrate Access: The bulky nature of the ligand can selectively allow or restrict the access of substrates to the metal center, thereby influencing the regioselectivity and stereoselectivity of catalytic reactions. uninsubria.it The modification of stereoelectronic properties of phosphines is a classic strategy to optimize catalytic processes. rsc.org
Influence Ligand Coordination: The steric demands of the CF3PPP ligand can affect the number and type of other ligands that can coordinate to the rhodium. For example, in some cases, the steric crowding may favor the dissociation of a ligand to create a vacant coordination site necessary for catalysis. researchgate.net
Stabilize Low-Coordinate Intermediates: The encapsulating nature of the tripodal ligand can stabilize reactive, low-coordinate intermediates that might otherwise be unstable. csic.es
Direct Reaction Pathways: By controlling the approach of reactants, the steric environment can direct the course of a reaction towards a specific product. For instance, in C-H activation reactions, the steric properties of the phosphine ligand can control whether a single, double, or triple C-H activation occurs. nih.gov
The combination of the tripodal structure and the bulky trifluoromethylphenyl groups results in a unique steric environment that is a key factor in the reactivity of (RhCl(CO)(CF3PPP)). The interplay between these steric effects and the electronic effects discussed previously allows for fine-tuning of the catalyst's performance.
Interactive Data Table: Comparison of Ligand Properties
| Ligand Feature | Electronic Effect | Steric Effect | Impact on (RhCl(CO)(CF3PPP)) Reactivity |
|---|---|---|---|
| Trifluoromethyl (CF3) Groups | Strongly electron-withdrawing | Moderate increase in bulk | Increases electrophilicity of Rh, enhances π-backbonding, can increase catalytic rates. |
| Tripodal (CF3PPP) Structure | Indirectly influences electronics via geometric constraints | High steric hindrance, creates a defined coordination pocket | Controls substrate access, influences selectivity, stabilizes reactive intermediates. |
Decomposition Pathways and Stability Studies of (RhCl(CO)(CF3PPP)) Systems
The stability of a catalyst is a critical factor for its practical application. Understanding the decomposition pathways of (RhCl(CO)(CF3PPP)) is essential for designing robust catalytic systems and optimizing reaction conditions to prolong the catalyst's lifetime.
Thermal and Chemical Decomposition Mechanisms
Rhodium phosphine complexes can be susceptible to decomposition under various conditions, including elevated temperatures and in the presence of certain chemical reagents.
Thermal Decomposition: At higher temperatures, rhodium carbonyl complexes can undergo decomposition, often leading to the formation of polynuclear rhodium clusters. rsc.org For instance, in the absence of stabilizing phosphine ligands, rhodium carbonyl precursors like [Rh(acac)(CO)2] have been observed to decompose to clusters such as [Rh4(CO)12] and [Rh6(CO)16]. rsc.org While the CF3PPP ligand provides significant stabilization, thermal stress can still potentially lead to ligand dissociation or degradation, initiating decomposition of the complex. The thermal decomposition of related organometallic complexes often proceeds via pathways involving β-hydride elimination from alkyl groups, if present, or reductive elimination. acs.org
Chemical Decomposition: The (RhCl(CO)(CF3PPP)) complex may be susceptible to decomposition in the presence of certain chemical species. For example:
Oxidizing Agents: Although the electron-withdrawing CF3 groups enhance stability towards oxidation, strong oxidizing agents could still lead to the oxidation of the Rh(I) center or the phosphine ligand itself. rsc.orgresearchgate.net
Hydrolysis: Cationic rhodium(III) complexes containing the CF3PPP ligand have been noted to undergo hydrolysis more readily than their counterparts with non-fluorinated phosphine ligands. researchgate.net While (RhCl(CO)(CF3PPP)) is a neutral Rh(I) complex, this suggests a potential sensitivity of the P-C bonds in the ligand to nucleophilic attack under certain conditions.
Ligand Degradation: Trivalent phosphorus ligands can degrade through oxidation or hydrolysis, which can alter the active catalyst and potentially lead to deactivation. rsc.org
The specific decomposition mechanisms for (RhCl(CO)(CF3PPP)) are not extensively detailed in the provided search results, but general principles of rhodium phosphine chemistry suggest these as likely pathways.
Strategies for Enhancing Complex Stability in Reactive Environments
Several strategies can be employed to enhance the stability of rhodium phosphine complexes like (RhCl(CO)(CF3PPP)) in reactive environments.
Ligand Design: The inherent design of the CF3PPP ligand already contributes significantly to the complex's stability. The tridentate chelating nature of the tripodal ligand provides a strong binding affinity for the rhodium center, making ligand dissociation less favorable compared to monodentate phosphines. rsc.org The electron-withdrawing CF3 groups also contribute to stability against oxidation. researchgate.net
Controlling Reaction Conditions: Careful control of reaction parameters is crucial. This includes:
Temperature: Operating at the lowest effective temperature can minimize thermal decomposition pathways. rsc.org
Exclusion of Destructive Reagents: Ensuring the reaction system is free from strong oxidizing agents or other species known to degrade the complex is vital.
Immobilization: Heterogenizing the complex by attaching it to a solid support, such as a metal-organic framework (MOF) or other nanomaterials, can enhance stability and prevent leaching of the catalyst. nih.govresearchgate.net This approach can also improve catalyst recovery and recyclability.
Interactive Data Table: Factors Influencing Stability and Enhancement Strategies
| Decomposition Factor | Potential Mechanism | Strategy for Enhancement |
|---|---|---|
| Thermal Stress | Ligand dissociation, formation of inactive clusters. | Optimize reaction temperature, utilize strongly chelating ligands like CF3PPP. |
| Chemical Reagents (e.g., oxidants) | Oxidation of Rh(I) or phosphine ligand. | Use of electron-withdrawing ligands (e.g., CF3PPP), purification of reactants and solvents. |
| Hydrolysis | Potential cleavage of P-C bonds in the ligand. | Control of water content in the reaction medium. |
| Catalyst Leaching/Aggregation | Loss of active species from the reaction phase. | Immobilization on a solid support (e.g., MOFs). |
Theoretical and Computational Investigations of Rhcl Co Cf3ppp
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the intricate electronic properties and bonding characteristics of transition metal complexes like (RhCl(CO)(CF3PPP)). These computational methods provide deep insights that complement experimental findings.
Computational Elucidation of Electronic Structure and Bonding in (RhCl(CO)(CF3PPP))
DFT calculations are instrumental in defining the electronic structure and the nature of chemical bonds within (RhCl(CO)(CF3PPP)). These studies typically involve geometry optimization to find the most stable molecular structure. researchgate.net The valence bond theory, a foundational concept in chemical bonding, posits that covalent bonds are formed through the overlap of atomic orbitals. fortunejournals.com
In rhodium complexes, the bonding is significantly influenced by the interplay between the metal center and its ligands. For instance, in related rhodium pincer complexes, DFT studies have revealed that σ-bonding contributions can be substantial. nih.gov The nature of the ligands, such as phosphines, N-heterocyclic carbenes (NHCs), or pyridyl groups, plays a crucial role in modulating the electronic properties of the metal center. nih.govcsic.es The arrangement of these ligands around the rhodium atom, particularly the cis and trans positions, can significantly affect bond strengths and reactivity. csic.es For example, in square-planar rhodium complexes, π-acceptor ligands generally favor coordination at a site that allows for efficient π-backbonding. csic.es
Energy Decomposition Analysis for Quantifying Ligand-Metal Interactions
Energy decomposition analysis (EDA), often combined with Natural Orbitals for Chemical Valence (NOCV), is a computational technique used to dissect the interaction energy between the metal center and the ligands into distinct components: electrostatic interaction, Pauli repulsion, and orbital interaction. mdpi.com This method provides a quantitative measure of the σ-donation and π-backbonding contributions to the metal-ligand bond. nih.govmdpi.com
In studies of various transition metal complexes, EDA has shown that the total interaction energy is a balance of these factors. mdpi.com For rhodium-pincer complexes, EDA has highlighted differences in bonding associated with the conformation of the pincer backbone, which can influence the interpretation of experimental data. nih.gov The analysis of metal-carbonyl interactions in these complexes often reveals significant σ-donation and varying degrees of π-backbonding, which are characteristic of the electronic influence of the other ligands present. nih.gov
Table 1: Illustrative Energy Decomposition Analysis Data for Metal-Ligand Interactions
| Interaction Component | Typical Energy Range (kcal/mol) | Description |
| ΔEint | -50 to -150 | Total interaction energy, indicating the overall strength of the bond. |
| ΔEPauli | +40 to +200 | Destabilizing term arising from the repulsion between filled orbitals. |
| ΔEelstat | -40 to -150 | Stabilizing electrostatic attraction between the metal and ligand fragments. |
| ΔEorb | -30 to -100 | Stabilizing orbital interaction term, encompassing σ-donation and π-backbonding. |
Note: The values presented are illustrative and can vary significantly depending on the specific complex and computational method used.
Prediction and Correlation of Spectroscopic Parameters (e.g., ν(CO), NMR Chemical Shifts)
A significant application of DFT is the prediction of spectroscopic parameters, which can be directly correlated with experimental measurements. For carbonyl-containing complexes like (RhCl(CO)(CF3PPP)), the calculated vibrational frequency of the C-O stretch, ν(CO), is a sensitive probe of the electronic environment of the rhodium center. core.ac.uk A lower ν(CO) frequency generally indicates stronger π-backbonding from the metal to the CO ligand. DFT calculations have been successfully used to predict these frequencies, aiding in the interpretation of IR spectra. core.ac.ukscielo.org.za
Similarly, DFT methods are employed to calculate NMR chemical shifts. mdpi.comrsc.org For rhodium complexes, predicting 103Rh NMR chemical shifts can provide valuable information about the structure and bonding. rsc.org Relativistic effects often need to be considered for heavy elements like rhodium to achieve good agreement with experimental data. mdpi.comrsc.org The calculation of 13C and 31P NMR chemical shifts is also a common practice, offering insights into the ligand environment and coordination. mdpi.com
Computational Modeling of Reaction Mechanisms and Transition States
Computational modeling provides a powerful avenue to explore the mechanisms of reactions involving (RhCl(CO)(CF3PPP)) and to characterize the high-energy transition states that are often difficult to observe experimentally.
Theoretical Investigation of Oxidative Addition Pathways
Oxidative addition is a fundamental step in many catalytic cycles, involving an increase in the oxidation state and coordination number of the metal center. wikipedia.org Theoretical studies can map out the potential energy surface for the oxidative addition of various substrates to the rhodium complex.
There are several possible mechanisms for oxidative addition, including concerted, SN2-type, ionic, and radical pathways. wikipedia.org For nonpolar substrates, a concerted pathway is often invoked. wikipedia.org DFT calculations can help distinguish between these pathways by locating the relevant transition states and intermediates. The nature of the ligands on the rhodium complex significantly influences the preferred pathway. For instance, the electronic properties of phosphine (B1218219) ligands can affect the feasibility of oxidative addition. db-thueringen.de Computational studies on related rhodium and palladium complexes have shown that the choice of ligands and reaction conditions can dictate the operative mechanism. rsc.orgrsc.org
Calculation of Activation Barriers for Migratory Insertion Reactions
Migratory insertion is another key elementary step in organometallic chemistry, where two adjacent ligands on the metal center combine. wikipedia.orglibretexts.org A classic example is the insertion of a carbonyl group into a metal-alkyl bond to form an acyl complex. openochem.org
Correlation of Computed and Experimental Reactivity Data (e.g., ν(CO) with RhI/RhIII Redox Pairs)
Theoretical and computational studies provide powerful insights into the electronic structure of rhodium complexes and its influence on their reactivity. A key area of investigation is the correlation between computed properties, such as the carbonyl stretching frequency (ν(CO)), and experimentally observed data, like the Rh(I)/Rh(III) redox potentials. This relationship is fundamental because both parameters are sensitive reporters of the electron density at the rhodium center, which is modulated by the attached ligands.
For square-planar rhodium(I) complexes, including analogs of (RhCl(CO)(CF3PPP)), a well-established correlation exists between the electronic properties of the phosphine ligand and the complex's reactivity. The ν(CO) in the infrared spectrum serves as a sensitive probe for the degree of π-backbonding from the rhodium d-orbitals to the π* orbitals of the carbon monoxide ligand. A stronger net electron-donating ligand will increase the electron density on the rhodium center, leading to enhanced π-backbonding to the CO ligand and, consequently, a lower ν(CO) frequency.
Simultaneously, this increased electron density at the metal center makes the complex easier to oxidize. The Rh(I)/Rh(III) redox potential, therefore, becomes less positive (or more negative) as the net electron-donating character of the phosphine ligand increases. Computational methods, particularly Density Functional Theory (DFT), are adept at calculating both the vibrational frequencies and the electronic properties that govern redox potentials.
Studies on series of trans-[RhCl(CO)(PR3)2] and related [Rh(acac)(CO)(L)] complexes have demonstrated linear relationships between the experimentally measured oxidation potentials and the ν(CO) frequencies. researchgate.net DFT calculations can accurately predict these trends. For instance, calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO), which often correlates with the ease of oxidation. A higher HOMO energy level typically corresponds to a lower oxidation potential.
By systematically varying the phosphine ligand (L) in silico, from strong σ-donors and weak π-acceptors to weak σ-donors and strong π-acceptors, a clear trend emerges. The computed ν(CO) values and oxidation potentials can be plotted against experimental data, often yielding strong linear correlations. researchgate.net This validates the computational model and allows it to be used predictively. For a ligand like CF3PPP, which is expected to be electron-withdrawing due to the trifluoromethyl groups, computational models would predict a relatively high ν(CO) frequency and a more positive Rh(I)/Rh(III) redox potential compared to complexes with more electron-rich phosphine ligands like PPh3 or PCy3.
The table below illustrates the general principle of how ligand electronic properties, computationally predicted values, and experimental observables are correlated for a series of Rh(I) carbonyl complexes.
| Ligand Property | Effect on Rh Center | Computed ν(CO) (cm⁻¹) | Computed Oxidation Potential | Experimental E½ (RhI/RhIII) |
| Stronger Net Donor | Increased Electron Density | Lower | Lower/More Negative | Lower/More Negative |
| Weaker Net Donor | Decreased Electron Density | Higher | Higher/More Positive | Higher/More Positive |
This table presents a generalized trend observed in studies of rhodium(I) phosphine complexes. researchgate.netacs.org Actual values depend on the specific complex and computational method.
Rational Design Principles for Modified CF3PPP Ligands through Computational Methods
Computational chemistry is an indispensable tool for the rational design of new ligands, moving beyond trial-and-error synthesis to a more predictive, in silico approach. pitt.educhemrxiv.org For a scaffold like CF3PPP, computational methods allow for the systematic modification of its structure to fine-tune the steric and electronic properties of the resulting rhodium catalyst for a specific application. nih.govrsc.org
The core principles of this rational design process involve:
Establishing a Baseline: The first step is to build an accurate computational model of the parent complex, (RhCl(CO)(CF3PPP)). This model is validated by comparing computed properties (e.g., geometry, ν(CO) frequencies) with available experimental data to ensure the chosen DFT functional and basis set are appropriate. whiterose.ac.uk
Systematic In Silico Modification: With a validated model, modifications can be introduced to the CF3PPP ligand. This can involve changing the number and position of trifluoromethyl groups, replacing them with other electron-withdrawing or electron-donating substituents (e.g., -OMe, -Cl, -CN), or altering the phenyl rings themselves. These virtual ligands are used to generate a library of candidate complexes. researchgate.netacs.org
Calculating Ligand Descriptors: For each modified ligand, key electronic and steric descriptors are calculated. acs.org
Electronic Descriptors: The most common electronic descriptor is the calculated ν(CO) frequency of the corresponding RhCl(CO)(L) complex, which serves as a proxy for the ligand's net donor capacity. Other parameters include the HOMO and LUMO energies of the complex.
Steric Descriptors: The Tolman cone angle (θ) is a classic measure of ligand bulk, which can be readily calculated from the optimized geometry of the complex. This parameter is crucial for understanding how the ligand will influence substrate access to the catalytic center.
Modeling Catalytic Steps: For a target reaction, DFT can be used to calculate the energy profiles of key elementary steps, such as oxidative addition, migratory insertion, or reductive elimination. By comparing the activation barriers for these steps with the different modified ligands, researchers can identify which ligand properties (e.g., more electron-donating, larger cone angle) are beneficial for the rate-determining step of the catalytic cycle. rsc.orgnih.gov
Screening and Prioritization: The results from these calculations create a dataset linking ligand structure to properties and predicted catalytic performance. This allows for the screening of a large chemical space of potential ligands without the need for extensive synthesis and experimentation. rsc.orgescholarship.org Promising candidates that are predicted to enhance reaction rates or selectivity can be prioritized for laboratory synthesis and testing. nih.govrsc.org This in silico screening process significantly accelerates the discovery of optimized catalysts. chemrxiv.orgnibn.go.jp
The following interactive table provides a hypothetical example of how computational data for designed ligands could be presented to guide catalyst optimization.
| Ligand ID | Modification | Computed ν(CO) (cm⁻¹) | Computed Cone Angle (°) | Predicted Activation Energy (kcal/mol) |
| CF3PPP (parent) | 3-CF3 on each P-Ph | 2010 | 165 | 22.5 |
| Mod-L1 | 4-OMe on each P-Ph | 1995 | 162 | 20.1 |
| Mod-L2 | 4-Cl on each P-Ph | 2012 | 164 | 23.0 |
| Mod-L3 | 2-Me on each P-Ph | 2008 | 175 | 21.8 |
This table is illustrative, showing how computational outputs can be used to compare virtually designed ligands based on the CF3PPP scaffold.
By leveraging these computational principles, the development of new catalysts based on the (RhCl(CO)(CF3PPP)) structure can be pursued in a highly rational and efficient manner, targeting desired reactivity and selectivity through precise, in silico ligand engineering. nih.govd-nb.info
Future Directions and Emerging Research Avenues for Rhcl Co Cf3ppp
Exploration of Novel Catalytic Transformations and Reaction Scope Expansion
While rhodium complexes are renowned for their efficacy in established catalytic reactions such as hydroformylation and hydrogenation, the unique electronic nature of (RhCl(CO)(CF3PPP)) suggests its potential in a broader range of transformations. Future research should systematically explore its catalytic activity in various reactions.
Hydroformylation and Hydrogenation: Initial studies should focus on benchmarking the performance of (RhCl(CO)(CF3PPP)) in the hydroformylation of various alkenes. mt.comethz.chincatt.nlethz.ch The electron-deficient nature of the rhodium center, induced by the CF3 groups, may lead to altered regioselectivity (linear vs. branched aldehydes) and chemoselectivity compared to more conventional phosphine (B1218219) ligands. mt.com A comprehensive study involving a variety of substrates, from simple terminal alkenes to more challenging internal and functionalized olefins, would be highly valuable. Similarly, its efficacy as a hydrogenation catalyst for a range of unsaturated substrates should be investigated.
C-H Activation and Functionalization: A more ambitious and potentially rewarding research avenue lies in the exploration of C-H activation catalysis. Rhodium complexes have shown promise in mediating the direct functionalization of C-H bonds, a highly atom-economical and desirable synthetic strategy. nih.govrsc.orgrsc.org The electronic properties of (RhCl(CO)(CF3PPP)) could prove advantageous in facilitating the oxidative addition of C-H bonds to the rhodium center. rsc.org Investigations could begin with intramolecular cyclization reactions and extend to intermolecular C-H functionalization of arenes and alkanes.
The table below outlines potential catalytic reactions to be explored with (RhCl(CO)(CF3PPP)).
| Catalytic Reaction | Substrate Class | Potential Products | Key Research Question |
| Hydroformylation | Terminal Alkenes | Linear and Branched Aldehydes | Influence of CF3PPP on regioselectivity and activity. |
| Internal Alkenes | Aldehydes | Efficacy with more challenging substrates. | |
| Hydrogenation | Alkenes, Alkynes | Alkanes | Activity and functional group tolerance. |
| Ketones, Imines | Alcohols, Amines | Chemoselectivity in the presence of other reducible groups. | |
| C-H Activation | N-Arylphosphanamines | Dihydroquinolinones | Potential for intramolecular cyclization. rsc.orgrsc.org |
| Arenes | Functionalized Arenes | Feasibility of intermolecular C-H functionalization. |
Development of Heterogenized Analogues and Hybrid Catalytic Systems
A significant challenge in homogeneous catalysis is the separation and recycling of the catalyst. mdpi.comtamu.edu Immobilizing (RhCl(CO)(CF3PPP)) onto a solid support would transform it into a heterogenized catalyst, combining the high selectivity of a molecular complex with the practical advantages of a solid catalyst. nih.govresearchgate.net
Immobilization Strategies: The tripodal nature of the CF3PPP ligand offers a robust anchor point for immobilization. mdpi.comoup.comthieme-connect.comrsc.org Future work could focus on synthesizing derivatives of the CF3PPP ligand that incorporate a reactive functional group suitable for covalent attachment to a solid support, such as silica (B1680970), alumina (B75360), or porous organic polymers (POPs). tamu.edursc.orgsemanticscholar.org For instance, a linker with a terminal siloxy group could be introduced to one of the phenyl rings of the phosphine ligand, allowing for grafting onto silica surfaces. tamu.edunih.gov
Hybrid Systems: The development of hybrid catalytic systems, where the molecular complex is encapsulated within a porous matrix like a zeolite or a metal-organic framework (MOF), is another promising direction. chinesechemsoc.orgchinesechemsoc.org This approach can enhance catalyst stability and potentially introduce size and shape selectivity. For example, encaging the rhodium complex within the pores of a faujasite zeolite could create a highly active and recyclable catalyst for hydroformylation. chinesechemsoc.orgchinesechemsoc.org
| Support Material | Immobilization Strategy | Potential Advantages |
| Silica (SiO2) | Covalent grafting via functionalized CF3PPP ligand. tamu.edu | High surface area, thermal stability, well-established chemistry. mdpi.com |
| Porous Organic Polymers (POPs) | Incorporation of the complex during polymer synthesis. rsc.org | Tunable porosity and chemical environment. |
| Zeolites | Encapsulation within the zeolite framework ("ship-in-a-bottle"). chinesechemsoc.orgchinesechemsoc.org | Enhanced stability, size/shape selectivity, potential for isolated active sites. chinesechemsoc.org |
| Magnetic Nanoparticles | Covalent attachment to surface-functionalized nanoparticles. nih.gov | Facile separation using an external magnetic field. |
Integration of (RhCl(CO)(CF3PPP)) into Cascade or Multicomponent Reaction Sequences
Cascade and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from simple precursors in a single operation, minimizing waste and purification steps. researchgate.netcapes.gov.br Rhodium-phosphine complexes have been successfully employed as catalysts in such transformations. researchgate.netchemistryviews.orgacs.orgnih.govcsic.esrsc.orgresearchgate.net
Cascade Reactions: Future research should aim to design cascade reactions where (RhCl(CO)(CF3PPP)) catalyzes a key bond-forming step that initiates a subsequent spontaneous or catalyzed transformation. For example, a rhodium-catalyzed hydroformylation could be coupled with an in-situ condensation or cyclization reaction. Rhodium(I)-catalyzed cascade reactions involving C-H bond functionalization and subsequent amidation have been reported, providing a template for developing similar sequences with the CF3PPP-ligated complex. rsc.orgrsc.orgnih.gov
Multicomponent Reactions: The ability of rhodium complexes to catalyze the coupling of three or more components in a single pot should be explored for (RhCl(CO)(CF3PPP)). A potential target would be the A3-coupling reaction, which involves an aldehyde, an alkyne, and an amine to form propargylamines. csic.esresearchgate.net The electronic properties of the CF3PPP ligand could influence the efficiency and scope of such MCRs.
Application of Advanced In-Situ Spectroscopic Characterization during Catalytic Cycles
A deep understanding of the catalytic mechanism is crucial for the rational design of improved catalysts. Advanced in-situ and operando spectroscopic techniques, which allow for the observation of the catalyst under actual reaction conditions, are powerful tools for elucidating reaction intermediates and understanding catalyst deactivation pathways. rsc.orgrsc.orgrsc.orgrsc.orgresearchgate.net
Operando FTIR and In-Situ NMR Spectroscopy: The application of high-pressure in-situ Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy would be invaluable for studying (RhCl(CO)(CF3PPP)) in catalytic reactions like hydroformylation. capes.gov.brrsc.orgrsc.orgnih.gov These techniques can provide direct evidence for the formation of key intermediates, such as rhodium-hydride and rhodium-acyl species, and help to identify the resting state(s) of the catalyst. capes.gov.brrsc.org This information is critical for understanding factors that control reaction rates and selectivity. Time-resolved operando FTIR spectroscopy can also be used to monitor catalyst stability and identify degradation products in real-time. rsc.orgrsc.org
| Spectroscopic Technique | Information Gained | Relevance to (RhCl(CO)(CF3PPP)) |
| Operando FTIR Spectroscopy | Identification of carbonyl and hydride stretching frequencies of active species. rsc.orgrsc.orgcatalysis.de | Elucidation of the structure of intermediates in the catalytic cycle (e.g., hydroformylation). |
| In-Situ High-Pressure NMR (¹H, ³¹P, ¹³C) | Characterization of the structure and dynamics of catalyst species in solution. capes.gov.brrsc.orgnih.gov | Determination of the coordination environment of the rhodium center and ligand exchange processes. |
| Chemometric Analysis of Spectral Data | Deconvolution of complex spectral data to identify individual components and their concentration profiles. rsc.orgcatalysis.de | Quantitative analysis of catalyst speciation during the reaction. |
Investigation of Synergistic Effects with Other Ligand Architectures for Enhanced Catalysis
The catalytic properties of a metal center can be significantly modulated by the presence of more than one type of ligand or by the interaction with a second metal center. Exploring these synergistic effects could unlock new catalytic activities or enhance the performance of (RhCl(CO)(CF3PPP)).
Mixed-Ligand Systems: The introduction of a second, different phosphine or other type of ligand could lead to a mixed-ligand rhodium complex with superior catalytic properties. For example, combining the tripodal CF3PPP ligand with a bulky monodentate phosphine could create a unique steric and electronic environment around the rhodium, potentially leading to improved selectivity in reactions like hydroformylation. acs.org
Bimetallic Catalysis: Designing bimetallic systems where (RhCl(CO)(CF3PPP)) is electronically or spatially coupled to another metal center is a compelling future direction. digitellinc.comresearchgate.netmdpi.comresearchgate.net The second metal could participate directly in the catalytic cycle or act as a Lewis acid to activate a substrate. For instance, a bimetallic complex featuring the rhodium center for hydroformylation and a second metal for a subsequent reaction could enable novel tandem catalytic processes. The synthesis of heterobimetallic complexes where the tripodal ligand bridges two different metal centers, such as rhodium and iridium, could lead to cooperative catalytic effects. chemistryviews.orgresearchgate.net
Q & A
How to formulate a research question addressing RhCl(CO)(CF3PPP)’s selectivity using the PICO framework?
- Population : Alkene substrates (e.g., α-olefins).
- Intervention : RhCl(CO)(CF3PPP) under varying CO/H2 pressures.
- Comparison : Catalysts with modified ligands (e.g., PPh3 vs. CF3PPP).
- Outcome : Regioselectivity (linear:branched ratio). Example: Does RhCl(CO)(CF3PPP) improve linear aldehyde selectivity in 1-octene hydroformylation compared to PPh3-based catalysts? .
Q. How to apply the FINER criteria to evaluate a research question on RhCl(CO)(CF3PPP)’s stability?
- Feasible : Access to anaerobic synthesis techniques.
- Interesting : Links ligand design to industrial catalyst longevity.
- Novel : Explores CF3PPP’s resistance to oxidative decomposition.
- Ethical : No hazardous byproducts.
- Relevant : Addresses green chemistry goals .
Data Management and Reproducibility
Q. What metadata is critical when publishing datasets involving RhCl(CO)(CF3PPP)?
- Include catalyst synthesis protocols (ligand ratios, reaction times), spectroscopic calibration data (e.g., IR baseline corrections), and raw kinetic traces. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) and cite repositories like Cambridge Structural Database for crystallographic data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
